molecular formula C10H10N4O2 B6615215 3,5-dimethyl-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylic acid CAS No. 946488-46-6

3,5-dimethyl-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B6615215
CAS No.: 946488-46-6
M. Wt: 218.21 g/mol
InChI Key: MUHBBEWIOWJCHB-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with methyl groups at positions 3 and 5, a carboxylic acid moiety at position 4, and a pyridazin-3-yl group at position 1. This compound is primarily utilized as a building block in medicinal chemistry and materials science due to its versatile reactivity and structural rigidity .

Properties

IUPAC Name

3,5-dimethyl-1-pyridazin-3-ylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-6-9(10(15)16)7(2)14(13-6)8-4-3-5-11-12-8/h3-5H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHBBEWIOWJCHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=NN=CC=C2)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

  • Formation of Pyrazole Core: The pyrazole ring is usually formed through the reaction of hydrazines with β-diketones or β-ketoesters under acidic or basic conditions.

  • Introduction of Pyridazine Moiety: The pyridazine ring can be introduced through a nucleophilic substitution reaction where the pyrazole core reacts with a suitable pyridazine derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce carbonyl groups.

  • Substitution: Nucleophilic substitution reactions can be performed to replace functional groups on the pyrazole or pyridazine rings.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

  • Substitution: Methyl iodide, dimethyl sulfate, and various nucleophiles.

Major Products Formed:

  • Oxidation reactions can yield carboxylic acids, aldehydes, or ketones.

  • Reduction reactions can produce alcohols or amines.

  • Substitution reactions can result in the formation of various substituted pyrazoles and pyridazines.

Scientific Research Applications

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules and pharmaceuticals.

  • Biology: It has shown biological activity, including anti-inflammatory, antibacterial, and antioxidant properties.

  • Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of cancer and other diseases.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 3,5-dimethyl-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylic acid exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole-4-carboxylic Acid Derivatives

Compound Name (Substituent at Position 1) Molecular Formula Molecular Weight (g/mol) Purity (%) Key Properties/Activities Source
3,5-Dimethyl-1-(pyridazin-3-yl)-1H-pyrazole-4-carboxylic acid C₁₀H₁₀N₄O₂* 218.22* N/A Building block for drug design; pyridazine enhances aromatic interactions
3,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid ethyl ester C₁₅H₁₆N₃O₅ 318.31 N/A Phosphodiesterase 4 inhibitor; ethyl ester improves bioavailability
3,5-Dimethyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid C₁₂H₁₆N₂O₃ 224.26 95 Enhanced solubility due to oxygen-rich tetrahydropyran group
3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid C₉H₁₂N₂O₂ 180.20 ≥97 High purity; used in polymer and agrochemical research
3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid C₁₃H₁₁F₃N₂O₂ 284.23 ≥95 Trifluoromethyl group increases lipophilicity and metabolic stability
3,5-Dimethyl-1-[(2-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid C₁₄H₁₆N₂O₂ 244.29 ≥95 Bulky benzyl substituent may hinder enzymatic degradation

*Note: Molecular formula and weight for the target compound are estimated based on structural analogs.

Substituent Impact on Physicochemical Properties

  • Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): Increase acidity of the carboxylic acid moiety and enhance binding to enzymes (e.g., phosphodiesterase 4 inhibition in ).
  • Oxygen-Containing Groups (e.g., tetrahydropyran) : Improve aqueous solubility, as seen in .
  • Aromatic vs. Aliphatic Substituents : Pyridazin-3-yl (aromatic) enhances π-π stacking in biological targets, while aliphatic groups (e.g., propan-2-yl) reduce polarity, favoring membrane permeability .

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